2-(4-Bromo-1H-indazol-1-yl)ethan-1-amine

Description

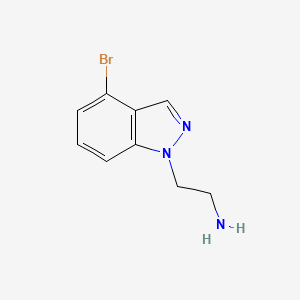

2-(4-Bromo-1H-indazol-1-yl)ethan-1-amine is a brominated indazole derivative featuring an ethylamine side chain. The indazole core consists of a benzene ring fused to a pyrazole ring, with bromine at the 4-position. Its molecular formula is C₉H₁₀BrN₃, with a molecular weight of 240.1 g/mol .

Properties

Molecular Formula |

C9H10BrN3 |

|---|---|

Molecular Weight |

240.10 g/mol |

IUPAC Name |

2-(4-bromoindazol-1-yl)ethanamine |

InChI |

InChI=1S/C9H10BrN3/c10-8-2-1-3-9-7(8)6-12-13(9)5-4-11/h1-3,6H,4-5,11H2 |

InChI Key |

FPMPKNOUEWNPCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=NN2CCN)C(=C1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-1H-indazol-1-yl)ethan-1-amine typically involves the reaction of 4-bromo-1H-indazole with ethylene diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-indazol-1-yl)ethan-1-amine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.

Scientific Research Applications

2-(4-Bromo-1H-indazol-1-yl)ethan-1-amine has several applications in scientific research, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-1H-indazol-1-yl)ethan-1-amine involves its interaction with specific molecular targets in biological systems. The indazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

2-(4-Bromo-1H-benzimidazol-2-yl)ethan-1-amine

- Structure : Features a benzimidazole core (benzene fused to imidazole) with bromine at the 4-position and an ethylamine chain.

- Key Differences: Benzimidazole vs. indazole: The imidazole ring in benzimidazole has two adjacent nitrogen atoms, whereas indazole’s pyrazole ring has two non-adjacent nitrogen atoms. Molecular Weight: 240.1 g/mol (identical to the target compound) .

2-(2-Bromo-1H-benzo[d]imidazol-1-yl)ethan-1-amine (6d)

- Structure : Bromine at the 2-position of the benzimidazole ring.

- Synthesis: Prepared via LiAlH₄ reduction of a precursor (yield: ~80%), similar to methods for indazole derivatives .

2-(4-Bromo-1H-indol-3-yl)ethan-1-amine

- Structure : Indole core (benzene fused to pyrrole) with bromine at the 4-position.

- Key Differences: Indole lacks the pyrazole nitrogen atoms, reducing hydrogen-bonding capacity.

4-Chloro-1-methyl-7-(pinacolatoboryl)-1H-indazol-3-amine (19C)

- Structure : Boron-containing indazole with chlorine and methyl substituents.

- Key Differences :

- The pinacolatoboryl group enhances utility in Suzuki-Miyaura cross-coupling reactions, unlike the ethylamine chain in the target compound.

- Molecular Weight : 308.3 g/mol ([M+H]⁺), significantly higher due to the boronate ester .

Biological Activity

2-(4-Bromo-1H-indazol-1-yl)ethan-1-amine, an indazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities. Indazole compounds are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a bromine atom at the 4-position of the indazole ring, which is crucial for its biological activity. The presence of the ethanamine group enhances its solubility and binding affinity to various molecular targets.

Research indicates that this compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, thus modulating processes such as cell proliferation and apoptosis.

- Receptor Interaction : The compound interacts with various receptors, influencing downstream signaling pathways critical for cell survival and growth.

Anticancer Properties

Several studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro studies have demonstrated that this compound inhibits the proliferation of cancer cell lines. For instance, it has shown significant growth inhibitory activity against breast cancer cell lines with IC50 values ranging from 0.23 to 1.15 mM .

| Cell Line | IC50 (mM) | Mechanism |

|---|---|---|

| 4T1 (Breast Cancer) | 0.23 - 1.15 | Induces apoptosis via mitochondrial pathway |

Apoptosis Induction

The compound promotes apoptosis in cancer cells by:

- Increasing levels of cleaved caspase-3 and Bax while decreasing Bcl-2 levels.

- Disrupting mitochondrial membrane potential, leading to enhanced reactive oxygen species (ROS) production .

Study on Antitumor Activity

A recent study evaluated the effects of this compound on a mouse model of colon cancer. The findings indicated that treatment with this compound significantly reduced tumor size compared to control groups. The study also reported that the compound exhibited a favorable safety profile at therapeutic doses.

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in cancer progression. These studies revealed strong binding affinities, suggesting that the compound could serve as a lead candidate for further drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.